![molecular formula C18H10O5 B2912256 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one CAS No. 691392-40-2](/img/structure/B2912256.png)
3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one
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Overview
Description
3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one, also known as HBC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HBC belongs to the family of chromen-4-one compounds and has been found to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cell proliferation and survival. 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has been found to have a range of biochemical and physiological effects. Studies have shown that 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases. In addition, 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has also been found to have low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. Another area of research is to explore the potential applications of 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one for therapeutic use. Finally, the development of 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one analogs with improved potency and selectivity may have implications for the development of novel cancer therapies.
Synthesis Methods
3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one can be synthesized by the condensation of 6-hydroxy-3-oxobenzo[d]furan-2-carboxaldehyde and 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is purified by column chromatography to yield 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one as a yellow crystalline solid.
Scientific Research Applications
3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has been found to have potential applications in scientific research, particularly in the fields of cancer research and drug discovery. Studies have shown that 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-11-5-6-13-15(8-11)23-16(18(13)21)7-10-9-22-14-4-2-1-3-12(14)17(10)20/h1-9,19H/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACCSXNLWHXKRV-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Hydroxy-3-oxobenzo[d]furan-2-ylidene)methyl]chromen-4-one |
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